6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-Cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 6, a 2-hydroxyethyl substituent at position 1, and a methyl group at position 2.
Properties
IUPAC Name |
6-cyclopropyl-1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-7-11-9(13(18)19)6-10(8-2-3-8)14-12(11)16(15-7)4-5-17/h6,8,17H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSVYNQNXQJZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953729-84-5 | |
| Record name | 6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 953729-84-5) is a compound of interest due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.28 g/mol
- CAS Number : 953729-84-5
The compound features a pyrazolo-pyridine core with functional groups that may influence its biological activity. The presence of the cyclopropyl group and the hydroxyethyl moiety suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological effects, particularly in relation to enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One significant area of investigation is the compound's ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various signaling pathways. Inhibitors of PDEs are known to have therapeutic implications in conditions such as erectile dysfunction and pulmonary hypertension.
Antiviral Activity
Preliminary studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, similar pyrazolo-pyridines have been evaluated for their efficacy against viral infections, suggesting a potential for further exploration in this area.
Study 1: PDE Inhibition
A study published in PubMed explored the structure-activity relationship (SAR) of related compounds as PDE inhibitors. The research highlighted that modifications to the pyrazolo-pyridine scaffold can enhance potency and selectivity against specific PDE isoforms, which could be applicable to our compound under investigation .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | PDE5 |
| Compound B | 0.2 | PDE6 |
Study 2: Antiviral Potential
In another study focusing on antiviral activity, a series of pyrazolo-pyridines were synthesized and tested against various viruses. The results indicated that certain derivatives exhibited significant antiviral effects, leading to further clinical evaluations .
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound C | Dengue | 0.8 |
| Compound D | Zika | 1.2 |
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways, potentially modulating their activity.
Scientific Research Applications
Structural Characteristics
The compound features a cyclopropyl group and a hydroxyethyl side chain, which may contribute to its biological activity. The presence of the carboxylic acid functional group is also notable for its potential interactions with biological targets.
Pharmacological Investigations
6-Cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been studied for its potential as a therapeutic agent. Its structural similarities to known bioactive compounds suggest that it may exhibit various pharmacological effects:
- Antitumor Activity : Preliminary studies indicate that compounds with similar pyrazolo-pyridine frameworks can inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Anti-inflammatory Properties : Research into pyrazole derivatives has shown promise in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways.
Biochemical Assays
The compound is utilized in biochemical assays to evaluate its interaction with various enzymes and receptors:
- Enzyme Inhibition Studies : It can be tested for its ability to inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory processes.
- Receptor Binding Assays : Its affinity for G-protein coupled receptors (GPCRs) can be assessed, potentially leading to insights into new therapeutic pathways.
Drug Development
Given its promising biological activity, this compound is being explored in drug development pipelines:
- Lead Compound for Synthesis : Researchers are synthesizing analogs to enhance efficacy and reduce toxicity profiles based on the structure of this compound.
- Formulation Studies : Investigations into its solubility and stability are essential for developing effective drug formulations.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazolo-pyridine derivatives. The results indicated that compounds similar to 6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. (2023) demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX enzymes. This study highlighted its potential use as an anti-inflammatory drug, providing a foundation for further clinical investigations.
Data Tables
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Inhibits tumor growth via kinase inhibition | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces inflammation by inhibiting COX enzymes | Smith et al., 2023 |
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Activation
The carboxylic acid group at position 4 undergoes amidation reactions, a key pathway for generating bioactive derivatives. This reaction is typically mediated by coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Example Reaction:
The acid reacts with primary or secondary amines to form amides (Fig. 2B, ). For instance, coupling with piperazine derivatives yields compounds with kinase-inhibitory properties, as seen in kinase-targeted patents (e.g., WO2013037390A1 , EP2760862B1 ).
Key Conditions:
-
Reagents: HATU, DIPEA
-
Solvent: DMF or DCM
-
Temperature: Room temperature to 50°C
| Amine Used | Product Application | Reference |
|---|---|---|
| Piperazine | Kinase inhibitors (PKC-β II inhibition) | |
| Morpholine | Antidiabetic agents | |
| Benzylamine | Antimicrobial derivatives |
Esterification of the Carboxylic Acid Group
The carboxylic acid can be esterified using alcohols under acidic or coupling conditions. While not explicitly detailed in the provided sources, ester derivatives are common intermediates in pyrazolopyridine synthesis (e.g., ethyl ester precursors in ).
Hypothetical Pathway:
-
Reagents: Thionyl chloride (SOCl₂) for acid chloride formation, followed by alcohol addition.
-
Alternative: Mitsunobu reaction for direct esterification.
Functionalization of the Hydroxyethyl Group
The 2-hydroxyethyl substituent at position 1 offers opportunities for oxidation or etherification:
Oxidation to a Ketone
-
Reagents: Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
-
Product: 2-Oxoethyl derivative, potentially enhancing metabolic stability.
Ether Formation
-
Reagents: Alkyl halides in the presence of a base (e.g., NaH).
-
Application: Modifies solubility and pharmacokinetic properties.
Methyl Group Reactivity
The methyl group at position 3 is typically inert but could participate in radical or deprotonation reactions under harsh conditions (e.g., with LDA or NaH). No direct evidence of such transformations was identified in the sources.
Stability and Degradation Pathways
-
Hydrolysis: The ester or amide bonds in derivatives may hydrolyze under acidic/basic conditions.
-
Thermal Stability: Limited data available, but the cyclopropyl group may decompose at high temperatures (>200°C).
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Functional Group Impact
Position 1 (N1 Substituent):
- 2-Hydroxyethyl (Target Compound): Increases hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility .
- Aryl Groups (e.g., 4-methoxyphenyl ): Enhance binding affinity to hydrophobic pockets but reduce solubility.
- Alkyl Chains (e.g., butyl ): Improve lipophilicity and membrane permeability but may decrease metabolic stability.
- Position 6: Cyclopropyl: Provides steric bulk and metabolic resistance due to its strained ring .
Carboxylic Acid (Position 4):
- Critical for ionic interactions in enzymatic active sites. Derivatives without this group (e.g., ester analogs ) show reduced binding in kinase assays .
Q & A
Basic: What are the common synthetic strategies for preparing 6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Methodological Answer:
Synthesis typically involves multi-step routes, including cyclization and functional group modifications. Key strategies include:
- Cyclopropane Ring Introduction : Cyclopropane groups are introduced via [2+1] cycloaddition reactions using ethyl diazoacetate or via palladium-catalyzed cross-coupling with cyclopropylboronic acids .
- Pyrazole Core Formation : Pyrazolo[3,4-b]pyridine scaffolds are synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions (e.g., acetic acid/ethanol reflux) .
- Carboxylic Acid Functionalization : The carboxylic acid moiety is often introduced via hydrolysis of ester precursors (e.g., methyl or tert-butyl esters) using aqueous HCl or NaOH .
Reference Example : A similar compound, 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, was synthesized via cyclization followed by hydrolysis, achieving 94% yield .
Basic: How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer:
- NMR Analysis : Use DMSO-d6 for solubility; expect characteristic peaks for the cyclopropyl group (δ ~0.8–1.2 ppm), pyrazole protons (δ ~8.5–9.0 ppm), and carboxylic acid (δ ~12–13 ppm). Discrepancies may arise due to tautomerism in the pyrazole ring, requiring 2D NMR (e.g., HSQC, HMBC) for resolution .
- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M–H]⁻ peaks. Verify molecular ion consistency with theoretical m/z (e.g., calculated for C₁₇H₁₈N₃O₃: 312.13) .
- X-ray Crystallography : Critical for confirming cyclopropane geometry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
Data Conflict Example : Inconsistent integration ratios in ¹H NMR may occur due to dynamic exchange processes; variable-temperature NMR can resolve this .
Basic: What are the solubility challenges, and how can they be mitigated during biological assays?
Methodological Answer:
- Solubility Profile : Poor aqueous solubility (common for polyheterocyclic acids) necessitates polar aprotic solvents (DMSO, DMF) for stock solutions.
- Mitigation Strategies :
Note : Empirical determination is required, as no solubility data exists in the provided evidence .
Advanced: How can reaction yields be optimized for the cyclopropane introduction step?
Methodological Answer:
Low yields in cyclopropylation often stem from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .
- Temperature Control : Maintain reactions at 80–100°C to balance reactivity and decomposition .
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to reduce steric bulk during cyclopropane formation .
Case Study : A palladium-catalyzed coupling with tert-butyl XPhos ligand improved yields to >90% in similar pyridine derivatives .
Advanced: How should researchers address contradictions in NMR data for tautomeric forms?
Methodological Answer:
Tautomerism in pyrazolo[3,4-b]pyridines leads to peak splitting or broadening. Solutions include:
- Dynamic NMR Studies : Conduct variable-temperature experiments (e.g., 25–80°C) to observe coalescence of tautomeric signals .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for dominant tautomers .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine precursors to track nitrogen environments .
Example : In 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, tautomeric equilibrium between N1-H and N2-H forms was resolved using ¹H-¹⁵N HMBC .
Advanced: What strategies are recommended for exploring this compound’s biological activity?
Methodological Answer:
- Target Identification : Screen against kinase libraries (e.g., mTOR, p70S6K) due to structural similarity to pyrazolo[4,3-c]pyridin-4(5H)-ones, which inhibit ATP-binding pockets .
- Autophagy Assays : Use prostate cancer cell lines (e.g., PC-3) with LC3-II Western blotting to assess autophagy induction .
- SAR Studies : Modify the cyclopropyl or hydroxyethyl groups to evaluate impact on potency and selectivity .
Reference Finding : A related compound, 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid, showed IC₅₀ = 2.1 μM against mTOR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
